molecular formula C15H20INO3 B14499950 Benzyl 6-(2-iodoacetamido)hexanoate CAS No. 63984-39-4

Benzyl 6-(2-iodoacetamido)hexanoate

Cat. No.: B14499950
CAS No.: 63984-39-4
M. Wt: 389.23 g/mol
InChI Key: OUAGSSMDJSQIRQ-UHFFFAOYSA-N
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Description

Benzyl 6-(2-iodoacetamido)hexanoate is a synthetic organic compound featuring a hexanoate backbone esterified with a benzyl group and modified with a 2-iodoacetamido substituent. Its structure combines a hydrophobic benzyl ester moiety with a reactive iodoacetamide group, making it a versatile intermediate in organic synthesis and biochemical applications. The iodine atom in the iodoacetamido group confers alkylating properties, enabling its use in bioconjugation reactions, such as protein or peptide modification .

Properties

CAS No.

63984-39-4

Molecular Formula

C15H20INO3

Molecular Weight

389.23 g/mol

IUPAC Name

benzyl 6-[(2-iodoacetyl)amino]hexanoate

InChI

InChI=1S/C15H20INO3/c16-11-14(18)17-10-6-2-5-9-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18)

InChI Key

OUAGSSMDJSQIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-(2-iodoacetamido)hexanoate typically involves the esterification of 6-aminohexanoic acid with benzyl alcohol, followed by the introduction of the iodoacetamido group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The iodoacetamido group is introduced through a nucleophilic substitution reaction using iodoacetic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(2-iodoacetamido)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 6-(2-iodoacetamido)hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications due to its ability to form covalent bonds with nucleophilic amino acid residues.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 6-(2-iodoacetamido)hexanoate involves its reactivity with nucleophiles. The iodoacetamido group can form covalent bonds with nucleophilic sites in biomolecules, such as the thiol groups in cysteine residues of proteins. This reactivity makes it useful for studying enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

Benzyl 6-((tert-butoxycarbonyl)amino)hexanoate (Compound 235)

  • Structure: Shares the benzyl hexanoate core but substitutes the iodoacetamido group with a tert-butoxycarbonyl (Boc)-protected amine.
  • Synthesis: Prepared via reaction of 6-((tert-butoxycarbonyl)amino)hexanoic acid with benzyl chloride and K₂CO₃ in DMF at 80–90°C .
  • Applications : Serves as a protected intermediate in peptide synthesis, where the Boc group shields amines during coupling reactions. Unlike the iodoacetamido derivative, it lacks alkylating reactivity.

Ethyl Hexanoate

  • Structure : A simple ester without the benzyl or acetamido groups.
  • Properties: Highly volatile, with a fruity aroma. Ethyl hexanoate is a key flavor compound in alcoholic beverages (e.g., Luzhoulaojiao liquor, at 2,221 mg/L ) and passion fruit .
  • Applications : Widely used in food and fragrance industries. Its lack of reactive functional groups limits its utility in synthetic chemistry compared to the iodoacetamido derivative.

Dibenzyl Esters (e.g., Compounds 9 and 11 in )

  • Structure: Feature dual benzyl groups and amino-protecting groups (e.g., benzyloxycarbonyl, Fmoc).
  • Synthesis: Multi-step processes involving TEMPO/NaClO₂ oxidation and coupling reactions with chiral amino acids .
  • Applications: Serve as chiral building blocks in peptide and antibiotic synthesis. Their complexity contrasts with the simpler mono-functionalized iodoacetamido derivative.

Physicochemical and Functional Properties

Compound Key Functional Groups Reactivity/Functionality Applications
This compound Iodoacetamido, benzyl ester Alkylation, bioconjugation Protein modification, drug delivery
Benzyl 6-(Boc-amino)hexanoate Boc-protected amine, benzyl ester Amine protection, peptide synthesis Intermediate in organic synthesis
Ethyl hexanoate Ester Volatility, flavor emission Food, fragrances
(Z)-3-Hexenyl hexanoate Unsaturated ester Insect attractant (e.g., D. baibaran moths) Ecological pest control
  • Reactivity: The iodoacetamido group in this compound enables nucleophilic substitution reactions, targeting thiol groups in proteins (e.g., cysteine residues). This contrasts with Boc-protected analogs, which are inert under similar conditions .

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